6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one
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Overview
Description
“6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” is a chemical compound with the molecular formula C10H8ClNO3 . It is a derivative of benzoxazinone, a class of compounds known for their wide range of biological activities .
Synthesis Analysis
The synthesis of benzoxazinone derivatives has been a subject of interest due to their various medicinal uses and physiological activities . An efficient and mild one-pot convergent synthesis protocol has been developed for benzo[b]oxazolo[3,4-d][1,4]oxazin-1-one derivatives through the Mitsunobu reaction and sequential cyclization .Molecular Structure Analysis
The molecular structure of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be analyzed using various spectroscopic techniques such as Fourier transform infrared spectroscopy (FT-IR) and nuclear magnetic resonance spectroscopy (1H-NMR, 13C-NMR) .Chemical Reactions Analysis
The Friedel–Crafts reaction, which involves the introduction of an alkyl group onto the benzene ring, is among the most useful electrophilic aromatic substitution reactions in the laboratory . This reaction is carried out by treating an aromatic compound with an alkyl chloride, RCl, in the presence of AlCl3 to generate a carbocation electrophile, R+ .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one” can be determined using various analytical techniques. For instance, its molecular weight is 225.628 Da .Scientific Research Applications
Coumarin Derivatives
Scientific Field
Organic Chemistry, Biomedical Research, Industrial Applications
Summary of Application
Coumarin derivatives have a myriad of applications in medical science, biomedical research, and many industrial branches . They are associated with various biological activities such as antiviral, antibacterial, antimicrobial, anticoagulant, anti-inflammatory, anticancer, anticonvulsant, antioxidant, antifungal, and anti-HIV .
Methods of Application
The most widely used method for their synthesis is Pechmann reaction, which involves the condensation between phenols and β-keto esters, in the presence of an acid catalyst .
Results or Outcomes
These compounds have shown significant biological importance and are utilized in drug and pesticidal preparations .
Phenoxazines
Scientific Field
Material Science, Organic Light-Emitting Diodes, Photoredox Catalyst, Dye-Sensitized Solar Cells, Chemotherapy
Summary of Application
Phenoxazines have sparked a lot of interest owing to their numerous applications in material science, organic light-emitting diodes, photoredox catalyst, dye-sensitized solar cells and chemotherapy .
Methods of Application
The specific methods of application or experimental procedures for phenoxazines were not detailed in the sources.
Results or Outcomes
They have antioxidant, antidiabetic, antimalarial, anti-alzheimer, antiviral, anti-inflammatory and antibiotic properties .
Future Directions
The synthesis and biological activities of benzoxazines, benzoxazinones, and their derivatives have drawn the attention of researchers due to their various medicinal uses and physiological activities . This motivates researchers to synthesize newer benzoxazine derivatives that can be found to be better drugs than those already available, with lesser toxicity .
properties
IUPAC Name |
6-(2-chloroacetyl)-2-methyl-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO3/c1-6-11(15)13-8-4-7(9(14)5-12)2-3-10(8)16-6/h2-4,6H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGLAGVWVUQWSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=C(O1)C=CC(=C2)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Chloro-acetyl)-2-methyl-4H-benzo[1,4]oxazin-3-one |
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